molecular formula C6H13NO2 B12107918 methyl (2R)-2-(methylamino)butanoate

methyl (2R)-2-(methylamino)butanoate

Cat. No.: B12107918
M. Wt: 131.17 g/mol
InChI Key: INBBIXRVEUBDRU-UHFFFAOYSA-N
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Description

tert-butyl N-methylglycinate , is an organic compound with the following structure:

CH3C(NH2)COOCH3\text{CH}_3 - \text{C}(\text{NH}_2) - \text{COOCH}_3 CH3​−C(NH2​)−COOCH3​

It contains a tert-butyl ester group and an N-methylglycine moiety. The compound is used in various applications due to its unique structure and reactivity.

Preparation Methods

a. Synthetic Routes

One straightforward method for synthesizing methyl (2R)-2-(methylamino)butanoate involves the direct introduction of the tert-butoxycarbonyl (Boc) group into an appropriate precursor. Flow microreactor systems have been employed to enhance efficiency and sustainability compared to traditional batch methods .

b. Reaction Conditions

The Boc protection can be achieved using Boc anhydride or Boc-Cl in the presence of a base (e.g., triethylamine). The reaction typically occurs at low temperatures (around 0°C) to minimize side reactions.

Chemical Reactions Analysis

Methyl (2R)-2-(methylamino)butanoate can undergo various reactions:

    Hydrolysis: Removal of the Boc group under acidic conditions yields the corresponding N-methylglycine.

    Substitution: The ester group can be replaced by other functional groups (e.g., amidation, acylation).

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Oxidation: Oxidation of the alcohol can lead to the corresponding carboxylic acid.

Common reagents include acids (for hydrolysis), nucleophiles (for substitution), and reducing agents (for reduction).

Scientific Research Applications

Methyl (2R)-2-(methylamino)butanoate finds applications in:

    Peptide Synthesis: As a Boc-protected amino acid, it is used in peptide chemistry.

    Drug Development: Its unique structure makes it valuable in designing bioactive compounds.

    Chiral Building Block: The chiral center provides versatility for asymmetric synthesis.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For example:

  • In peptide synthesis, it serves as a temporary protecting group for amino acids during chain elongation.
  • In drug development, it may interact with specific receptors or enzymes.

Comparison with Similar Compounds

Methyl (2R)-2-(methylamino)butanoate is distinct due to its tert-butyl ester and N-methylglycine components. Similar compounds include other Boc-protected amino acids and esters.

Properties

IUPAC Name

methyl 2-(methylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4-5(7-2)6(8)9-3/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBBIXRVEUBDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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